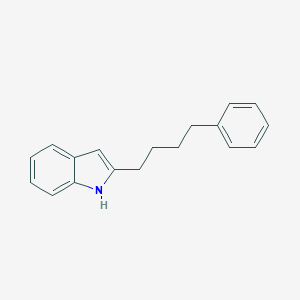

2-(4-Phenylbutyl)-1H-indole

Beschreibung

Significance of the Indole Scaffold in Contemporary Scientific Inquiry

The indole scaffold is a ubiquitous feature in both natural products and synthetic molecules, possessing a broad spectrum of biological activities. nih.govpcbiochemres.com In nature, it forms the core of the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin and the neurohormone melatonin. mdpi.com This fundamental role in biochemistry underscores its importance.

Academic and industrial research has extensively demonstrated that compounds containing the indole nucleus exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. ijsdr.orgpcbiochemres.comnrfhh.com For instance, well-known drugs like the anti-inflammatory indomethacin and the anti-cancer agent vincristine are built upon an indole framework. pcbiochemres.comtandfonline.com The ability of the indole ring system to serve as a ligand for diverse biological targets has cemented its status as a critical pharmacophore in the development of new medicines for a vast number of diseases, from HIV to Alzheimer's. ijsdr.orgchula.ac.thomicsonline.org The structural versatility of the indole nucleus allows for the design of compounds that can specifically target diseased cells or pathogens, making it a focal point of modern drug discovery. omicsonline.org

Rationale for Academic Investigation of 2-Substituted Indole Derivatives

The substitution pattern on the indole ring plays a crucial role in determining the biological activity of the resulting molecule. The C2 position of the indole ring is a particularly significant site for modification. Introducing substituents at this position can profoundly influence the compound's interaction with biological targets. Academic research into 2-substituted indoles is driven by the discovery that this class of compounds possesses distinct and potent biological activities.

For example, 2-arylindoles have been investigated as bacterial histidine kinase inhibitors and have shown antibacterial activity. japsonline.comnih.gov Modifications at the C2 position can lead to the development of agents that inhibit tubulin polymerization, a key mechanism in cancer chemotherapy. mdpi.com Furthermore, the introduction of various groups at the C2 position, including alkyl or aryl groups, has been a successful strategy in creating compounds with potential applications as anti-inflammatory agents, efflux pump inhibitors to combat antibiotic resistance, and ligands for melatonin receptors. acs.orgjapsonline.comnih.gov The systematic synthesis and evaluation of libraries of 2-substituted indoles allow researchers to establish structure-activity relationships (SAR), which provide crucial insights for designing more potent and selective therapeutic agents. e-journals.in The Fischer indole synthesis is a classic and effective method often employed in academia for preparing these 2-substituted derivatives.

Specific Academic Interest in 2-(4-Phenylbutyl)-1H-indole: A Distinct Indole Congener

Within the broad class of 2-substituted indoles, this compound represents a congener of specific academic interest due to its distinct structural features. This molecule combines the core indole scaffold with a flexible four-carbon alkyl chain (butyl) linked to a phenyl group at the C2 position. While extensive, dedicated studies on this exact molecule are not widely published, its structure suggests potential biological relevance based on established principles of medicinal chemistry and SAR studies of related compounds.

The academic interest in a molecule like this compound stems from several factors:

Lipophilicity and Binding: The phenylbutyl group significantly increases the lipophilicity of the indole core, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Conformational Flexibility: The butyl linker provides conformational flexibility, allowing the terminal phenyl group to orient itself optimally within a receptor's binding site.

Analog Design: It serves as a structural analog to other biologically active compounds. For instance, research on melatonin receptor ligands has explored indole derivatives with various alkyl side chains at the C2 position. acs.org Similarly, studies on cannabinoid receptor modulators have investigated alkylindoles, where the length and nature of the alkyl chain are critical for activity. nih.gov The phenylbutyl moiety represents a specific variation within this chemical space, warranting investigation to understand its unique contribution to biological activity.

The compound is listed in several chemical databases, indicating its availability for screening and research purposes. Its properties, such as molecular weight and formula, are well-defined, providing a basis for computational and in vitro studies. The investigation of such distinct congeners is essential for building a comprehensive understanding of how subtle structural modifications on the indole scaffold can translate into significant differences in pharmacological profiles.

Properties of this compound

| Property | Value | Source |

| CAS Number | 142906-89-6 | |

| Molecular Formula | C18H19N | |

| Molecular Weight | 249.35 g/mol | |

| IUPAC Name | This compound |

Eigenschaften

CAS-Nummer |

142906-89-6 |

|---|---|

Molekularformel |

C18H19N |

Molekulargewicht |

249.3 g/mol |

IUPAC-Name |

2-(4-phenylbutyl)-1H-indole |

InChI |

InChI=1S/C18H19N/c1-2-8-15(9-3-1)10-4-6-12-17-14-16-11-5-7-13-18(16)19-17/h1-3,5,7-9,11,13-14,19H,4,6,10,12H2 |

InChI-Schlüssel |

OUFWRIBUVYRSQW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCCC2=CC3=CC=CC=C3N2 |

Kanonische SMILES |

C1=CC=C(C=C1)CCCCC2=CC3=CC=CC=C3N2 |

Synonyme |

2-(4-PHENYLBUTYL)INDOLE |

Herkunft des Produkts |

United States |

Q & A

Q. What are the optimized synthetic routes for 2-(4-Phenylbutyl)-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as alkylation of the indole core or coupling of phenylbutyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key factors include:

- Catalyst selection : Palladium(II) acetate with ligands like triphenylphosphine improves coupling efficiency .

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance reactivity, while base choice (e.g., triethylamine) affects deprotonation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates high-purity products. Yield optimization requires strict temperature control (e.g., 60–80°C) .

Q. How can researchers characterize the molecular structure of this compound to confirm regiochemistry?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., indole C-2 vs. C-3 alkylation). Aromatic protons near the phenylbutyl group show distinct splitting patterns .

- X-ray crystallography : Resolves absolute configuration and steric effects of the phenylbutyl chain. For example, bond angles between the indole ring and substituent confirm spatial orientation .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening of this compound derivatives?

Methodological Answer:

- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Compare with fluorinated indole derivatives, which show enhanced cytotoxicity .

- Anti-inflammatory potential : COX-2 inhibition assays (ELISA) and nitric oxide production in RAW 264.7 macrophages .

- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers reconcile conflicting data in structure-activity relationship (SAR) studies of this compound analogs?

Methodological Answer:

- Comparative SAR analysis : Systematically vary substituents (e.g., electron-withdrawing groups vs. alkyl chains) and correlate with activity. For example, fluorinated analogs may show higher metabolic stability than methyl derivatives .

- Computational modeling : Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) or molecular docking to assess target binding (e.g., kinase or GPCR interactions) .

- Meta-analysis : Cross-reference data from structurally similar compounds (e.g., sulfonamide indoles) to identify trends .

Q. What strategies address low solubility of this compound in pharmacological studies?

Methodological Answer:

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in this compound?

Methodological Answer:

- Electrophilic attack : The indole C-3 position is most reactive due to electron density from the pyrrole ring. Steric hindrance from the phenylbutyl group at C-2 may redirect electrophiles to C-5 .

- DFT studies : Calculate charge distribution and transition states to predict sites for nitration or halogenation .

- Kinetic vs. thermodynamic control : Vary reaction temperature to favor different products (e.g., bromination at C-3 vs. C-5) .

Q. How can material scientists evaluate the electronic/optical properties of this compound for advanced applications?

Methodological Answer:

- UV-Vis spectroscopy : Measure absorbance peaks (e.g., π→π* transitions) in dichloromethane. Compare with fluorinated indoles, which show blue-shifted spectra .

- Cyclic voltammetry : Determine HOMO/LUMO levels and band gaps for organic electronics applications .

- XRD analysis : Correlate crystal packing with charge transport properties .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported biological activities of structurally similar indole derivatives?

Methodological Answer:

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab differences .

- Metabolic stability : Use liver microsome assays to compare degradation rates; fluorinated derivatives often exhibit longer half-lives than non-halogenated analogs .

- Off-target effects : Employ CRISPR-Cas9 knockout models to validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.